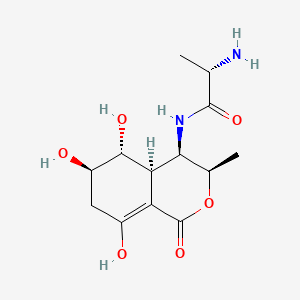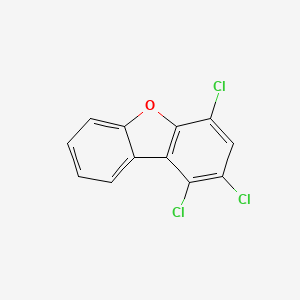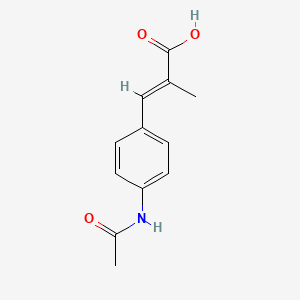
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex compound with the molecular formula C12H8CuN2O6S. It is known for its unique structure, which includes a copper ion coordinated with an azo dye ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the reaction of 2,4-dihydroxyphenylazo compounds with copper salts. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be carried out at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The azo group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) complexes.
Aplicaciones Científicas De Investigación
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and proteins. The copper ion in the compound can coordinate with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: Another copper complex with different ligands.
Copper(II) acetate: A copper complex used in similar applications.
Copper(II) chloride: A common copper salt with distinct properties.
Uniqueness
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific azo dye ligand, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other copper complexes may not be suitable .
Propiedades
Número CAS |
26864-44-8 |
|---|---|
Fórmula molecular |
C12H8CuN2O6S |
Peso molecular |
371.81 g/mol |
Nombre IUPAC |
copper;hydron;3-[(4-hydroxy-2-oxidophenyl)diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Cu/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20);/q;+2/p-2 |
Clave InChI |
HCRGNPMPQNRPLT-UHFFFAOYSA-L |
SMILES canónico |
[H+].C1=CC(=C(C=C1O)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


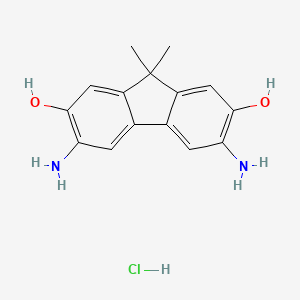


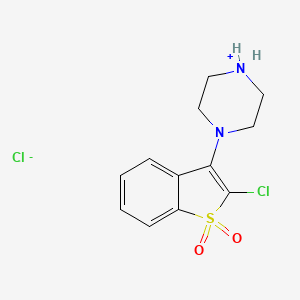
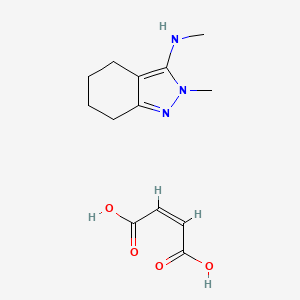
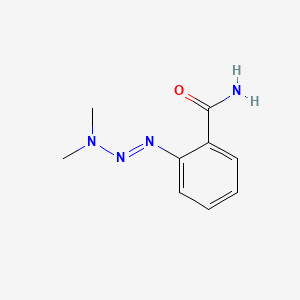

![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
